molecular formula C19H20Cl2N4S B12140856 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12140856
M. Wt: 407.4 g/mol
InChI Key: PQXAKNGIMACTEC-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring substituted with a tert-butylphenyl group and a dichlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and dichlorobenzyl sulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.

Scientific Research Applications

3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-tert-butylphenyl 3,4-dimethoxybenzoate
  • 3-(4-tert-butylphenyl)-2-propen-1-one

Uniqueness

What sets 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine apart is its unique combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20Cl2N4S

Molecular Weight

407.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C19H20Cl2N4S/c1-19(2,3)14-7-4-12(5-8-14)17-23-24-18(25(17)22)26-11-13-6-9-15(20)10-16(13)21/h4-10H,11,22H2,1-3H3

InChI Key

PQXAKNGIMACTEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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